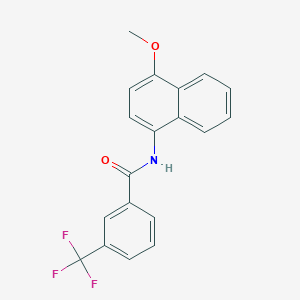

N-(4-methoxy-1-naphthyl)-3-(trifluoromethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to "N-(4-methoxy-1-naphthyl)-3-(trifluoromethyl)benzamide" often involves multi-step reactions, including the use of naphthyl and benzamide derivatives as core components. For instance, a series of new compounds with the structure of 2-[1-(6-methoxy-2-naphthyl)ethyl]-6-(substituted)benzylidenethiazolo[3,2-b]-1,2,4-triazole-5(6H)-one were synthesized using various naphthyl propanoyl precursors, showcasing the versatility of naphthyl derivatives in synthetic chemistry (Berk et al., 2001).

Molecular Structure Analysis

The molecular structure of related compounds is often elucidated using techniques such as X-ray diffraction, IR, 1H NMR, and mass spectroscopy. For example, a study on a different naphthyl-benzamide derivative revealed its crystal structure, demonstrating the compound's triclinic system and providing insight into its geometric parameters, which can be analogous in understanding the structure of "N-(4-methoxy-1-naphthyl)-3-(trifluoromethyl)benzamide" (Cai Zhi, 2010).

Chemical Reactions and Properties

Chemical reactions involving naphthyl-benzamide compounds can include hydrodemethoxylation and carbonylation, highlighting the reactivity of the methoxy and amide groups. One study described a ruthenium-catalyzed hydrodemethoxylation of ortho-methoxy-benzamides and -naphthamides, indicating potential pathways for functional group transformations in similar compounds (Zhao & Snieckus, 2018).

Aplicaciones Científicas De Investigación

Photophysical Properties and Synthetic Applications

Research has demonstrated the synthesis and investigation of novel compounds related to N-(4-methoxy-1-naphthyl)-3-(trifluoromethyl)benzamide, exploring their photophysical properties and potential applications in synthetic chemistry. For instance, studies have focused on the development of blue emitting fluorophores, highlighting their significant absorption and emission characteristics, which are pivotal in the advancement of fluorescent materials and their applications in imaging and sensing technologies (Padalkar et al., 2015).

Molecular Design and Drug Discovery

Another aspect of research involves the molecular design where the structural motifs related to N-(4-methoxy-1-naphthyl)-3-(trifluoromethyl)benzamide serve as frameworks for the development of new compounds with potential therapeutic applications. Such efforts include the synthesis of compounds with significant anti-proliferative activity against various cancer cell lines, indicating the role of these chemical structures in the design of novel anticancer agents (Fouda et al., 2021).

Functional Materials Development

The chemical framework of N-(4-methoxy-1-naphthyl)-3-(trifluoromethyl)benzamide has also been explored for the development of functional materials, such as fluorescent films and probes for bioimaging applications. This includes the derivatization of naphthalene diimide, resulting in compounds that exhibit superior self-assembly in solution and can be utilized for the selective staining of mitochondria or as fluorescent probes for the detection of specific ions (Fan et al., 2016).

Analytical and Sensing Technologies

Furthermore, research into N-(4-methoxy-1-naphthyl)-3-(trifluoromethyl)benzamide and related compounds has extended to their use in analytical and sensing technologies. This includes the development of fluorescent dyes and probes that offer extended emission wavelengths and enhanced stability, making them suitable for a range of applications in chemical sensing and environmental monitoring (Zhao et al., 2016).

Propiedades

IUPAC Name |

N-(4-methoxynaphthalen-1-yl)-3-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14F3NO2/c1-25-17-10-9-16(14-7-2-3-8-15(14)17)23-18(24)12-5-4-6-13(11-12)19(20,21)22/h2-11H,1H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRQBPTUNDXAYGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C2=CC=CC=C21)NC(=O)C3=CC(=CC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methoxynaphthalen-1-yl)-3-(trifluoromethyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-[(3-methylphenyl)amino]-3-quinolinecarboxylate](/img/structure/B5587963.png)

![N-(3-chloro-2-methylphenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B5587965.png)

![3-(4-isopropoxyphenyl)-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5587969.png)

![8-[(2-methoxyphenyl)sulfonyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5587970.png)

![N-{3-[(dimethylamino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}-2-furamide](/img/structure/B5587974.png)

![1,9-dimethyl-4-(phenylsulfonyl)-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5587990.png)

![ethyl {[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]oxy}acetate](/img/structure/B5587997.png)

![2,3-difluoro-4-methoxy-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}benzamide](/img/structure/B5588035.png)

![2-chloro-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B5588036.png)